MOR Binding Affinity Compared to Natural Dermorphin Fragments
The natural dermorphin N-terminal tetrapeptide fragment, dermorphin-(1-4)-NH₂ (Tyr-D-Ala-Phe-Gly-NH₂), suffers a ~20-fold reduction in binding potency compared to the full heptapeptide dermorphin, making it a suboptimal tool for MOR studies [1]. In contrast, TAPP ((Phe4)-Dermorphin (1-4) amide), which replaces Gly⁴ with Phe⁴, achieves high MOR affinity with an IC₅₀ of 5.1 ± 3.5 nM in a competitive radioligand displacement assay using [³H]DAMGO [2]. In an independent study using [³H]TAPP as the radioligand, the compound labeled a single class of opioid sites in rat brain with a Kd of 0.31 nM and a Bmax of 119 fmol/mg protein, and in CHO-µ/1 cell membranes with a Kd of 0.78 nM and Bmax of 1806 fmol/mg protein [3]. By contrast, the full heptapeptide dermorphin binds MOR with Ki = 0.54 nM, while dermorphin-(1-4)-NH₂ is ~20-fold weaker (estimated Ki ≈ 10.8 nM based on fold reduction) [1][4].
| Evidence Dimension | Mu-opioid receptor binding affinity (IC₅₀ / Kd / Ki) |
|---|---|
| Target Compound Data | TAPP: IC₅₀ = 5.1 ± 3.5 nM (vs [³H]DAMGO) [2]; Kd = 0.31 nM (rat brain), Kd = 0.78 nM (CHO-µ/1) [3] |
| Comparator Or Baseline | Dermorphin (full heptapeptide): Ki = 0.54 nM (MOR) [4]; Dermorphin-(1-4)-NH₂: ~20-fold weaker than full dermorphin (estimated Ki ≈ 10.8 nM); DAMGO: Ki ≈ 0.73–4.3 nM (rat brain) [5] |
| Quantified Difference | TAPP is approximately 2-fold to 20-fold more potent at MOR than dermorphin-(1-4)-NH₂ depending on assay format; affinity comparable to or slightly weaker than full dermorphin, but TAPP is a tetrapeptide with the binding potency approaching that of the full heptapeptide. |
| Conditions | Competitive radioligand displacement assay with [³H]DAMGO (0.5 nM) on MOR; saturation binding with [³H]TAPP in rat brain membranes and CHO-µ/1 cells |
Why This Matters
For researchers requiring a tetrapeptide MOR ligand, TAPP provides a ≥10-fold improvement in binding affinity over the natural dermorphin-(1-4)-NH₂ fragment, enabling robust receptor occupancy at lower peptide concentrations and reducing material consumption in binding assays.
- [1] Chersi A, Falcone G, Trinca ML. Structural requirements for dermorphin opioid receptor binding. Int J Pept Protein Res. 1988;32(1):48–55. View Source
- [2] Tymecka D, Lipiński PFJ, Kosson P, Misicka A. β2-Homo-Amino Acid Scan of µ-Selective Opioid Tetrapeptide TAPP. Molecules. 2020;25(10):2461. DOI: 10.3390/molecules25102461. View Source
- [3] Spetea M, Ötvös F, Tóth G, Nguyen TM-D, Schiller PW, Vogel Z, Borsodi A. Interaction of agonist peptide [³H]Tyr-D-Ala-Phe-Phe-NH₂ with μ-opioid receptor in rat brain and CHO-μ/1 cell line. Peptides. 1998;19(6):1091–1098. DOI: 10.1016/S0196-9781(98)00023-0. View Source
- [4] Amiche M, Delfour A, Nicolas P. Characterization of the receptor binding profile of (³H)-dermorphin in the rat brain. Int J Pept Protein Res. 1988;32(1):28–34. Ki = 0.54 nM for MOR; selectivity ratio Ki(δ)/Ki(µ) ≈ 100. View Source
- [5] Hawkins KN, Knapp RJ, Lui GK, et al. [³H]-[D-Ala²,MePhe⁴,Gly-ol⁵]enkephalin binding to µ-opioid receptors. J Pharmacol Exp Ther. 1988;248(1):73–80. DAMGO Ki range 0.73–4.3 nM in rat brain homogenates. View Source
